N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is a deuterium-labeled version of N-DeformylFormoterolFumarate. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, primarily used as tracers for quantitation during the drug development process . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
The preparation of N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) involves synthetic routes that incorporate deuterium into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for such compounds typically involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Used in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
The mechanism of action of N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) involves its role as a tracer in drug development. The deuterium labeling allows for the precise quantitation of the compound in biological systems, providing valuable data on the pharmacokinetics and pharmacodynamics of the drug. The molecular targets and pathways involved depend on the specific drug being studied .
Comparison with Similar Compounds
N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in drug development studies. Similar compounds include:
N-DeformylFormoterolFumarate: The non-deuterated version of the compound.
FormoterolFumarate: A related compound used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
DimethylFumarate: Used in the treatment of multiple sclerosis, with a different mechanism of action.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C22H28N2O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PXTGQZLUNOONBX-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.